2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-
Overview
Description
Furanone C-30 is a synthetic derivative of natural furanone compounds. It is known for its potent inhibitory effects on bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Quorum sensing is a sophisticated system of bacterial communication that regulates virulence and biofilm formation. Furanone C-30 has garnered significant attention due to its potential to combat antibiotic resistance by interfering with quorum sensing without directly killing bacteria .
Mechanism of Action
Target of Action
Furanone C-30 primarily targets the Quorum Sensing (QS) system of bacteria . QS is a sophisticated system of bacterial communication that depends on population density and is employed by many pathogenic bacteria to regulate virulence . In particular, Furanone C-30 has been reported to be a potent inhibitor of the QS system of Pseudomonas aeruginosa, a notorious opportunistic pathogen .
Mode of Action
Furanone C-30 interacts with its targets by binding to the LasR at the ligand-binding site . It fails to establish interactions with the residues crucial for the protein’s productive conformational changes and folding, thus rendering the protein dysfunctional . It also inhibits RhlR , independent of LasR, suggesting a complex mechanism for the agent beyond what is known to date .
Biochemical Pathways
The primary biochemical pathway affected by Furanone C-30 is the QS system of bacteria . By inhibiting this system, Furanone C-30 can effectively block or attenuate the regulation of virulence in pathogenic bacteria .
Pharmacokinetics
It’s worth noting that furanone c-30 has been shown to have no observable restraint on bacterial growth up to a concentration of 50 µm .
Result of Action
The primary result of Furanone C-30’s action is the inhibition of bacterial biofilm formation . By inhibiting the QS system, Furanone C-30 can effectively reduce the virulence of pathogenic bacteria .
Biochemical Analysis
Biochemical Properties
Furanone C-30 is known to interact with key proteins involved in the QS system of bacteria, such as LasR and RhlR . It binds to LasR at the ligand-binding site but fails to establish interactions with the residues crucial for the protein’s productive conformational changes and folding . This renders the protein dysfunctional and inhibits the QS system .
Cellular Effects
Furanone C-30 can effectively inhibit bacterial biofilm formation by S. mutans and its luxS mutant strain . This inhibition of biofilm formation impacts various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furanone C-30 exerts its effects at the molecular level through binding interactions with biomolecules. It binds to LasR at the ligand-binding site, inhibiting the protein’s function . It also inhibits RhlR, independent of LasR, suggesting a complex mechanism for the agent beyond what is known to date .
Dosage Effects in Animal Models
Specific studies on the dosage effects of Furanone C-30 in animal models are currently limited. One study has shown that the administration of Furanone C-30 increased survival in mice .
Metabolic Pathways
Furanone C-30 is involved in the quorum sensing pathway of bacteria . It inhibits this pathway by binding to key proteins such as LasR and RhlR .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furanone C-30 is synthesized through a series of chemical reactions involving bromination of natural furanone compounds. The synthetic route typically involves the following steps:
Bromination: The natural furanone compound is brominated using bromine or a bromine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of Furanone C-30 involves scaling up the synthetic route mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Industrial methods may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Furanone C-30 undergoes various chemical reactions, including:
Oxidation: Furanone C-30 can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of Furanone C-30 can yield alcohols or other reduced forms.
Substitution: Furanone C-30 can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Furanone C-30 can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Furanone C-30 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study quorum sensing inhibition and its effects on bacterial communication.
Biology: Investigated for its potential to disrupt biofilm formation and reduce bacterial virulence in various pathogenic bacteria.
Medicine: Explored as a therapeutic agent to combat antibiotic-resistant infections by targeting quorum sensing pathways.
Industry: Utilized in the development of anti-biofouling coatings for medical devices, water treatment systems, and marine equipment
Comparison with Similar Compounds
Natural Furanones: Derived from marine algae, these compounds also inhibit quorum sensing but are less potent than Furanone C-30.
Gallium: A siderophore quencher that targets bacterial iron acquisition systems.
Other Quorum Sensing Inhibitors: Compounds like halogenated furanones and synthetic analogs that disrupt bacterial communication.
Uniqueness of Furanone C-30: Furanone C-30 stands out due to its high potency and specificity in inhibiting quorum sensing in Pseudomonas aeruginosa. Its ability to interfere with multiple quorum sensing pathways and its synthetic accessibility make it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(5Z)-4-bromo-5-(bromomethylidene)furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLBHQUHFJRJS-RQOWECAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CBr)OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(/C(=C/Br)/OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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